REACTION_CXSMILES
|
C1(P(O)(=O)O)CCCCC=1.C(Cl)(Cl)=O.[C:15]1([P:21]([Cl:24])([Cl:23])=[O:22])[CH2:20][CH2:19][CH2:18][CH2:17][CH:16]=1>>[C:15]1([P:21]([Cl:24])([Cl:23])=[O:22])[CH2:20][CH2:19][CH2:18][CH2:17][CH:16]=1 |f:1.2|
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Name
|
|
Quantity
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57 g
|
Type
|
reactant
|
Smiles
|
C1(=CCCCC1)P(O)(=O)O
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Name
|
cyclohexene-1-phosphonic acid dichloride phosgene
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Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(=O)(Cl)Cl.C1(=CCCCC1)P(=O)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was introduced at a temperature of from 170°-180°C for 19 hours
|
Duration
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19 h
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Type
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CUSTOM
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Details
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At the end of the reaction, nitrogen
|
Type
|
CUSTOM
|
Details
|
to remove excess phosgene
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Type
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DISTILLATION
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Details
|
subsequently the mixture was distilled under reduced pressure
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Name
|
|
Type
|
product
|
Smiles
|
C1(=CCCCC1)P(=O)(Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 62 g | |
YIELD: PERCENTYIELD | 89.5% | |
YIELD: CALCULATEDPERCENTYIELD | 928.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |